3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Triazoloquinazolines are a type of heterocyclic compound that have been studied for their potential biological activities . They are part of a larger class of compounds known as azoles, which are five-membered aromatic rings containing at least two different elements .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material was synthesized from anthranilic acid .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution reactions . Protodeboronation of pinacol boronic esters is also a significant reaction in organic synthesis .Scientific Research Applications
These applications highlight STL133979’s versatility and potential impact across diverse scientific disciplines. Researchers continue to explore its properties, aiming to unlock its full therapeutic potential. Keep in mind that while these areas show promise, further studies are essential to validate and expand upon these findings .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-7-9-16(10-8-15)24-21-19-5-3-4-6-20(19)28-22(25-21)23(26-27-28)32(29,30)18-13-11-17(31-2)12-14-18/h3-14H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTUELGYKIRMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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